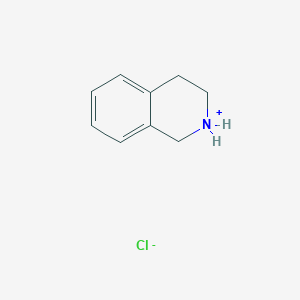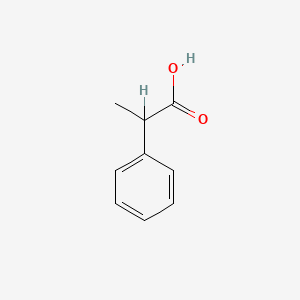
2-苯基丙酸
概述
描述
2-Phenylpropionic acid, also known as (±)-2-Phenylpropionic acid or (±)-Hydratropic acid, is an organic compound with the linear formula CH3CH(C6H5)CO2H . It is used in the preparation of ibuprofen derivatives for their anti-inflammatory activity .
Synthesis Analysis
The synthesis of 2-Phenylpropionic acid involves various methods. One method involves the use of an aqueous solution of sodium hydroxide, which is added to a flask and heated with magnetic stirring in an oil bath at reflux temperature for 4.5 hours .Molecular Structure Analysis
The molecular structure of 2-Phenylpropionic acid is characterized by a chiral center, resulting in the formation of two enantiomers (R and S) of each profen . The molecular weight is 150.17, and the linear formula is CH3CH(C6H5)CO2H .Chemical Reactions Analysis
A characteristic reaction of phenylpropanoic acid is its cyclization to 1-indanone. When the side chain is homologated by the Arndt–Eistert reaction, subsequent cyclization affords 2-tetralone derivatives .Physical And Chemical Properties Analysis
2-Phenylpropionic acid is a clear pale yellow to yellow liquid . It has a melting point of 5 °C, a boiling point of 260-262 °C, a density of 1.1 g/mL at 25 °C, and a refractive index of n20/D 1.522 .科学研究应用
Enantioseparation
2-Phenylpropionic acid (2-PPA) has been used in the field of enantioseparation. High performance liquid chromatography (HPLC) and high speed counter-current chromatography (HSCCC) were applied and compared in enantioseparation of 2-PPA when hydroxypropyl-β-cyclodextrin (HP-β-CD) was used as chiral mobile phase additive .
Lipid Metabolism Studies
The enantiomers of 2-Phenylpropionic acid have been used to study disturbances of lipid metabolism caused by xenobiotic acyl-CoAs .
Chromatographic Resolution
2-Phenylpropionic acid has been used in chromatographic resolution of agents by both direct and indirect methods .
Stereoselective Isomerization and Glucuronidation
In vitro studies have been conducted on the stereoselective isomerization and glucuronidation of 2-Phenylpropionic acid .
Optical Isomerization
Optical isomerization of 2-Phenylpropionic acid (hydratropic acid, HTA) was studied in the organs of male rat in vitro .
Pharmaceutical Applications
2-Phenylpropionic acid is also used in the pharmaceutical industry. It’s available for purchase from various chemical suppliers for use in research and development .
作用机制
Target of Action
2-Phenylpropionic acid (2-PPA) is a derivative of propionic acid and belongs to the category of nonselective, nonsteroidal anti-inflammatory drugs (NSAIDs), commonly known as profens . The primary targets of 2-PPA are cyclooxygenase (COX) enzymes , which play a crucial role in the production of prostaglandins, prostacyclins, and thromboxanes . These molecules are involved in various physiological processes, including inflammation, pain, and fever .
Mode of Action
The mode of action of 2-PPA involves its interaction with COX enzymes. As an NSAID, 2-PPA inhibits the synthesis of prostaglandins and thromboxane A2 . This inhibition results in the reduction of pain (analgesia), body temperature in fever (antipyresis), and signs of inflammation (anti-inflammatory activity) .
Biochemical Pathways
2-PPA affects several biochemical pathways. It is involved in the phenylpropanoid biosynthesis pathway , which leads to the production of a wide range of compounds that play key roles in plant physiology and biochemistry . In the human body, 2-PPA can be metabolized by gut microbiota, producing metabolites like 3-phenylpropionic acid . This metabolite has been shown to promote intestinal epithelial barrier function via the aryl hydrocarbon receptor (AhR) signaling pathway .
Pharmacokinetics
The pharmacokinetics of 2-PPA involves its absorption, distribution, metabolism, and excretion (ADME). Profens, including 2-PPA, generally have moderately short initial half-lives of 2–5 hours but long terminal half-lives . They undergo in vivo stereochemical inversion, which occurs through the intermediate coenzyme A (CoA) conjugates . This process results in the formation of two enantiomers (R and S) of each profen .
Result of Action
The molecular and cellular effects of 2-PPA’s action are primarily related to its anti-inflammatory, analgesic, and antipyretic properties . By inhibiting COX enzymes and reducing the production of prostaglandins and thromboxane A2, 2-PPA can alleviate symptoms of inflammation, reduce pain, and lower fever . Additionally, the metabolite 3-phenylpropionic acid can enhance the function of the intestinal epithelial barrier .
Action Environment
The action, efficacy, and stability of 2-PPA can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolism of 2-PPA, affecting its bioavailability and therapeutic effects . Moreover, factors such as pH can affect the enantioselective binding of 2-PPA . Understanding these environmental influences is essential for optimizing the therapeutic use of 2-PPA.
安全和危害
未来方向
There are ongoing research efforts to explore the potential applications of 2-Phenylpropionic acid. For instance, it has been grafted onto the unsaturated metal sites of MIL−101@SiO2 frameworks through a coordination reaction .
Relevant Papers There are several papers that provide more detailed information about 2-Phenylpropionic acid. For instance, a paper titled “Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive” provides insights into the enantioseparation of β-substituted-2-phenylpropionic acids .
属性
IUPAC Name |
2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGCWEMNNLXISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862027 | |
| Record name | (+/-)-2-Phenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Phenylpropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Phenylpropionic acid | |
CAS RN |
492-37-5, 2328-24-7, 7782-26-5 | |
| Record name | 2-Phenylpropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydratropic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC245033 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7782-26-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylpropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-2-Phenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydratropic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH15E393A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Phenylpropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

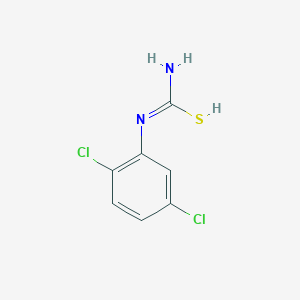


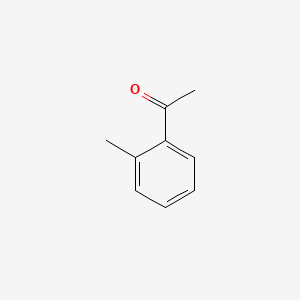
![4-[(4-Methylphenyl)methyl]piperidin-1-ium;chloride](/img/structure/B7766696.png)
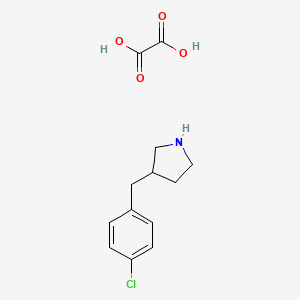

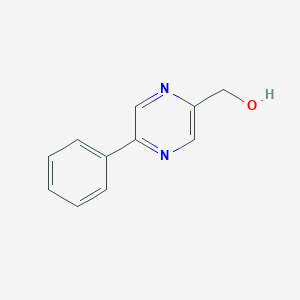
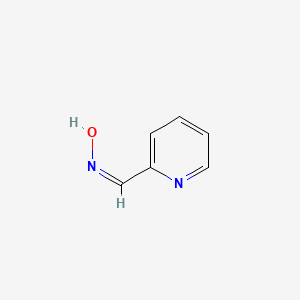
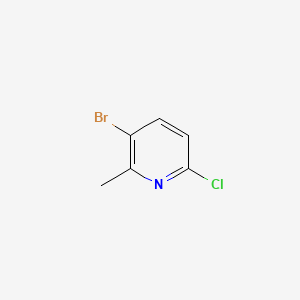

![[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate](/img/structure/B7766745.png)
